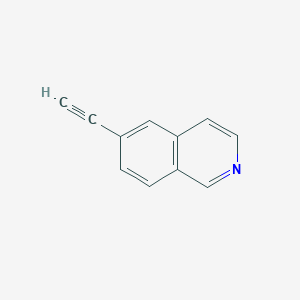

6-Ethynylisoquinoline

Description

Significance of Isoquinoline (B145761) Core Structures in Contemporary Organic and Materials Chemistry

The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in modern organic and materials chemistry. amerigoscientific.comfiveable.me This structural motif is prevalent in a vast array of natural products, particularly alkaloids, and synthetic molecules with significant applications. fiveable.mebohrium.com In organic chemistry, isoquinolines serve as crucial building blocks, or synthons, for creating complex, biologically active compounds. bohrium.comnih.gov Their planar and aromatic nature facilitates π-stacking interactions, which are vital for molecular recognition and self-assembly processes. fiveable.me

The versatility of the isoquinoline core allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the resulting derivatives. fiveable.mersc.org This adaptability has led to the development of novel synthetic methodologies, moving beyond traditional reactions like the Pictet-Spengler and Bischler-Napieralski syntheses. nih.gov In materials science, isoquinoline-based compounds are explored for their potential in creating conductive polymers, optical materials, and sensors. amerigoscientific.com Their ability to act as ligands in metal-organic frameworks (MOFs) also opens avenues for applications in gas storage and catalysis. amerigoscientific.com

Role of Ethynyl (B1212043) Moieties in Chemical Reactivity and Functionalization

The ethynyl group (–C≡CH), a simple yet powerful functional group, plays a significant role in modern chemical synthesis due to its unique reactivity. The carbon-carbon triple bond provides a site for a variety of chemical transformations, making it a versatile handle for molecular construction and functionalization. mdpi.com Ethynyl moieties are key participants in a range of powerful coupling reactions, most notably the Sonogashira cross-coupling, which efficiently forms new carbon-carbon bonds.

This reactivity allows for the "clicking" together of molecular fragments, a concept central to the fields of medicinal chemistry and materials science. beilstein-journals.org For instance, the introduction of an ethynyl group onto a molecule can prepare it for subsequent reactions, such as cycloadditions, which are used to build more complex heterocyclic systems. beilstein-journals.org The linear geometry of the ethynyl group also imparts specific conformational constraints on molecules, which can be advantageous in the design of functional materials and molecular probes. Furthermore, the terminal proton of the ethynyl group can be removed, creating a nucleophilic acetylide that can participate in a different set of chemical reactions, further expanding its synthetic utility. acs.org

Overview of Nitrogen-Containing Heterocycles in Synthetic and Applied Sciences

Nitrogen-containing heterocycles represent a major and indispensable class of organic compounds, accounting for a substantial portion of all known organic molecules. openmedicinalchemistryjournal.com Their prevalence stems from their structural diversity and wide-ranging applications across various scientific disciplines. openmedicinalchemistryjournal.comnih.gov These compounds are fundamental to life itself, forming the core structures of nucleic acids (purines and pyrimidines), vitamins, and many natural products. nih.gov

In the realm of applied sciences, nitrogen heterocycles are ubiquitous. They form the backbone of a majority of pharmaceuticals, with one analysis indicating that 59% of FDA-approved small-molecule drugs contain a nitrogen heterocycle. openmedicinalchemistryjournal.commdpi.com Their applications extend beyond medicine into agrochemicals, polymers, dyes, and corrosion inhibitors. openmedicinalchemistryjournal.com The presence of the nitrogen atom imparts specific physicochemical properties, such as basicity and the ability to engage in hydrogen bonding, which are crucial for their function. amerigoscientific.commdpi.com This makes them highly valuable scaffolds in drug design and materials science, where their properties can be tailored for specific interactions and functions. openmedicinalchemistryjournal.commdpi.com

Contextualizing 6-Ethynylisoquinoline within the Broader Isoquinoline Class

Within the large family of isoquinoline derivatives, this compound stands out as a molecule with significant potential for synthetic and materials applications. It combines the foundational isoquinoline core with the reactive ethynyl functional group at the 6-position. This specific substitution pattern influences the electronic properties of the molecule and provides a strategic point for further chemical modification.

The synthesis of this compound can be achieved through methods like the Sonogashira coupling, where a halogenated isoquinoline (e.g., 6-bromoisoquinoline) is reacted with a protected acetylene (B1199291) source. washington.edu This specific isomer is a valuable building block. The ethynyl group at the C6 position allows for its use in "click" chemistry and polymerization reactions, enabling the construction of larger, more complex molecular architectures and functional polymers. Research has demonstrated the utility of ethynylisoquinolines in creating novel materials with interesting photophysical properties, such as those used in electrogenerated chemiluminescence (ECL). washington.edu The strategic placement of the ethynyl group on the isoquinoline scaffold makes this compound a versatile tool for chemists to explore new materials and complex molecular designs.

Data Tables

Table 1: Properties of Selected Isoquinoline Derivatives

| Compound Name | Molecular Formula | Position of Ethynyl Group | Key Application Area |

| 3-Ethynylisoquinoline (B3339218) | C₁₁H₇N | 3 | Pharmaceutical research lookchem.com |

| 4-Bromo-6-ethynylisoquinoline | C₁₁H₆BrN | 6 | Synthetic intermediate acs.org |

| This compound | C₁₁H₇N | 6 | Materials science, Synthetic chemistry washington.edusigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

6-ethynylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-9-3-4-11-8-12-6-5-10(11)7-9/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAVHAJIBKHAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728454 | |

| Record name | 6-Ethynylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015070-57-1 | |

| Record name | 6-Ethynylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Ethynylisoquinoline and Its Derivatives

Direct Synthesis Strategies for 6-Ethynylisoquinoline

Direct ethynylation of the isoquinoline (B145761) scaffold is a prominent and efficient approach. This typically involves modern cross-coupling reactions that are highly valued for their reliability and tolerance of various functional groups.

The Sonogashira coupling is the most prevalent method for synthesizing this compound and its derivatives. wikipedia.orgorganic-chemistry.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. wikipedia.org The standard procedure for this compound involves the reaction of a 6-halo-isoquinoline, most commonly 6-bromoisoquinoline (B29742), with a protected alkyne such as trimethylsilylacetylene (B32187) (TMS-acetylene). The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, which can be easily removed in a subsequent step to yield the final product. googleapis.com

The reaction is typically carried out in the presence of a palladium catalyst, like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), a copper(I) co-catalyst (usually copper(I) iodide, CuI), and a suitable amine base such as triethylamine (B128534) (Et3N) or diisopropylethylamine. The base not only neutralizes the hydrogen halide formed during the reaction but can also serve as the solvent. wikipedia.org These reactions are known for their mild conditions, often proceeding at room temperature, and providing high yields. wikipedia.org

Analogous cross-coupling reactions have also been developed, including copper-free Sonogashira variants. These alternatives are advantageous in situations where copper toxicity or side reactions are a concern. organic-chemistry.org

Table 1: Representative Conditions for Sonogashira Coupling to Synthesize this compound Precursors

| Starting Material | Alkyne Reagent | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| 6-Bromoisoquinoline | TMS-acetylene | Pd(PPh3)2Cl2, CuI | Et3N | Et3N | RT to 60°C | 85-95% | |

| Aryl Iodides | Terminal Alkynes | PdCl2, Gold(I) chloride | DBMP | Acetonitrile (B52724) | Room Temp. | Good | wikipedia.org |

| Aryl Bromides | Terminal Alkynes | Pd(PhCN)2Cl2, P(t-Bu)3 | - | - | Room Temp. | Good | organic-chemistry.org |

Note: This table presents generalized conditions. Specific substrate and catalyst choices can influence outcomes.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, offer a highly efficient pathway to complex molecules like substituted isoquinolines. mdpi.comrsc.org An efficient one-pot synthesis of multisubstituted isoquinolines has been developed through a three-component reaction involving aryl ketones, hydroxylamine (B1172632), and internal alkynes. acs.org This process proceeds via the condensation of the aryl ketone and hydroxylamine to form an oxime in situ. This intermediate then undergoes a rhodium(III)-catalyzed C-H bond activation and subsequent cyclization with the alkyne to construct the isoquinoline core. acs.org By selecting an alkyne that bears the desired ethynyl (B1212043) functionality (or a protected version), this method can provide direct access to ethynyl-substituted isoquinolines.

Consecutive multicomponent strategies also provide access to these structures. chim.it For example, a sequence involving a Sonogashira coupling to form an alkynone intermediate, followed by a cyclocondensation reaction with a suitable nitrogen source like an amidinium salt, can be employed to build the isoquinoline ring system. chim.it

Table 2: Three-Component Reaction for Isoquinoline Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst | Key Steps | Product Type | Reference |

| Aryl Ketone | Hydroxylamine | Internal Alkyne | Rhodium(III) complex | Oxime formation, C-H activation, Cyclization | Multisubstituted Isoquinoline | acs.org |

To enhance reaction efficiency and align with green chemistry principles, microwave-assisted and solvent-free protocols have been applied to the synthesis of isoquinoline derivatives. mdpi.comijrpr.com Microwave irradiation can dramatically reduce reaction times for cross-coupling reactions and cyclizations compared to conventional heating methods. udayton.edunih.gov For instance, a microwave-assisted Sonogashira coupling can be completed in minutes rather than hours, often with improved yields. udayton.edu Similarly, copper-catalyzed intramolecular N-arylation to form fused quinoline (B57606) systems has been shown to proceed rapidly with excellent yields under microwave conditions. nih.govresearchgate.net

Solvent-free synthesis, often utilizing mechanochemical methods like ball milling, represents another sustainable approach. rsc.orgnih.gov This technique involves the direct grinding of solid reactants, sometimes with a catalytic amount of a substance, to induce a chemical reaction. ijrpr.comrsc.org It eliminates the need for potentially hazardous solvents, simplifies purification, and can lead to the formation of products that are difficult to obtain from solution-phase reactions. rsc.orgsemanticscholar.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Method | Reaction Time | Yield | Reference |

| Intramolecular N-arylation | Conventional Heating | 12-24 hours | Moderate | researchgate.net |

| Intramolecular N-arylation | Microwave Irradiation | 45-60 minutes | 83-97% | nih.govresearchgate.net |

| Quinoxaline Synthesis | Conventional Heating | Extended | Low to Moderate | udayton.edu |

| Quinoxaline Synthesis | Microwave Irradiation | 5 minutes | High | udayton.edu |

Precursor-Based Synthetic Routes to this compound

In these strategies, the alkyne moiety is incorporated into an acyclic or partially cyclized precursor, which is then transformed into the final isoquinoline ring system.

The isoquinoline core can be constructed through the cyclization of specifically designed precursors containing an alkyne group. One such method involves the silver-catalyzed intramolecular cyclization of 2-alkynyl benzaldehyde (B42025) derivatives, such as 2-alkynyl benzylimines. This reaction proceeds under mild conditions to form the isoquinoline ring.

Another approach is the electrophile-induced cyclization of propargylic arylamines. mdpi.com In this method, an aniline (B41778) derivative is first reacted with a haloalkyne to form a propargylic arylamine. Treatment with an electrophile, such as iodine monochloride (ICl) or bromine (Br2), activates the alkyne toward nucleophilic attack by the aromatic ring, triggering cyclization to form the quinoline or isoquinoline skeleton. mdpi.com The regioselectivity of the cyclization (i.e., whether it leads to a quinoline or isoquinoline) depends on the substitution pattern of the precursor. The stability of the ring being formed is a critical factor, with the formation of five- and six-membered rings being generally favored. pearson.com

A fascinating and highly specialized route to ethynylisoquinolines has been identified through studies of interstellar chemistry. Research has shown that isomers of ethynylisoquinoline can be formed from the reaction of cyanophenyl radicals with vinylacetylene. researchgate.net This reaction has been proposed to occur in the cold, dense environment of the Taurus Molecular Cloud (TMC-1). researchgate.net Computational studies analyzing the reaction mechanism indicate that the reaction proceeds through a submerged energy barrier, consistent with the conditions in TMC-1. researchgate.net While this method is not a conventional laboratory synthesis, it provides fundamental insight into the formation of complex aromatic structures from simple radical precursors in unique chemical environments.

Derivatization of Isoquinoline Scaffolds to Introduce Ethynyl Groups

The introduction of an ethynyl group onto a pre-formed isoquinoline ring is a common strategy for synthesizing this compound and its derivatives. This is typically achieved through cross-coupling reactions, with the Sonogashira coupling being the most prevalent and efficient method.

The process generally begins with an isoquinoline molecule that has been halogenated at the 6-position, such as 6-bromoisoquinoline. This halogenated precursor serves as a synthetic handle for the subsequent introduction of the alkyne. acs.org The 6-halogenated isoquinoline is then reacted with a terminal alkyne, which is often protected with a trimethylsilyl (TMS) group to prevent side reactions and stabilize the alkyne.

This reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, and requires a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst. A base, commonly an amine like triethylamine or diisopropylethylamine, is also necessary to facilitate the reaction. The reaction can be carried out in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Following the coupling reaction, the TMS protecting group can be selectively removed using a fluoride (B91410) source to yield the terminal alkyne, this compound.

Optimization of reaction conditions, particularly solvent and temperature, is crucial for maximizing the yield of such alkynylation reactions. Research on related isoquinoline derivatives demonstrates how these parameters can significantly influence the outcome of the synthesis.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | DMF | 80 | 16 | 27 | Low yield, potential for decomposition. |

| 2 | DMF | 120 | 16 | 6 | Yield decreases at higher temperatures. |

| 3 | Butanol (t) | 80 | 16 | 55 | Moderate yield. |

| 4 | Isopropanol | 80 | 16 | 75 | Improved yield. |

| 5 | Ethanol (B145695) | 78 | 16 | 92 | High yield. |

| 6 | Methanol | 65 | 16 | 96 | Optimal yield. |

Green Chemistry Principles in this compound Synthesisrsc.org

The synthesis of this compound is increasingly being evaluated through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. essentialchemicalindustry.orgacs.org Key areas of focus include the selection of sustainable catalysts and the reduction or elimination of organic solvents. rsc.org

Catalyst Selection for Sustainable Synthetic Pathwaysrsc.org

Catalysis is a cornerstone of green chemistry because catalytic reagents are superior to stoichiometric ones, minimizing waste. acs.org In the synthesis of this compound via Sonogashira coupling, palladium-based catalysts are highly efficient. However, precious metals like palladium and platinum are carbon-intensive to produce and pose environmental hazards. acdlabs.com

Consequently, there is a significant research effort to replace them with catalysts based on more earth-abundant, cheaper, and less toxic metals. acs.org

Earth-Abundant Metal Catalysts : Metals like iron and nickel are attractive alternatives. Iron, in particular, is considered a gold standard for safety and availability. acs.org It is significantly less toxic than other transition metals, and its production is less carbon-intensive. acs.org

| Catalyst Type | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Precious Metals (e.g., Palladium, Platinum) | High activity and selectivity, well-established reactivity, low catalyst loadings required. | High cost, toxicity, carbon-intensive to produce, limited availability. | acdlabs.comacs.org |

| Earth-Abundant Metals (e.g., Iron, Nickel, Copper) | Low cost, readily available, lower toxicity, easier to handle. | Often require higher catalyst loadings, can be less active or selective, may require more complex ligands. | acdlabs.comacs.orgmdpi.com |

Solvent-Free and Reduced-Solvent Reaction Conditionsrsc.orgmdpi.comnih.gov

A primary goal of green chemistry is to minimize or eliminate the use of auxiliary substances like organic solvents, which contribute significantly to waste and environmental pollution. acs.orgijrpr.com This has led to the development of solvent-free and reduced-solvent synthetic methods.

Mechanochemistry : Techniques such as grinding and ball milling use mechanical force to induce chemical reactions in the solid state, eliminating the need for solvents. rsc.orgnih.gov This approach can be faster and more convenient than solvent-based methods. nih.gov For example, efficient solvent-free condensation reactions have been developed by grinding reactants in the presence of a catalytic amount of acid. rsc.org

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically accelerate reaction rates, often under solvent-free conditions. ijrpr.comsemanticscholar.org This method provides rapid, uniform heating, which increases the collision frequency between reactants and enhances reaction efficiency in the absence of a solvent. ijrpr.com

Benign Solvents : When a solvent is necessary, green chemistry principles advocate for the use of safer, more environmentally benign options. essentialchemicalindustry.org An exemplary industrial application of this principle is Pfizer's redesigned synthesis of sertraline, where a switch to ethanol eliminated the need for four more hazardous solvents (methylene chloride, tetrahydrofuran, toluene, and hexane), significantly reducing waste and improving safety. epa.gov The use of water or supercritical fluids like CO₂ are also considered greener alternatives to traditional organic solvents. nih.gov

The adoption of these greener conditions not only reduces environmental impact but can also lead to economic benefits through lower costs for solvent procurement, storage, and disposal, as well as reduced energy consumption. ijrpr.com

Reactivity and Reaction Mechanisms of 6 Ethynylisoquinoline

Electrophilic and Nucleophilic Reactions of the Ethynyl (B1212043) Group

The electron-rich triple bond of the ethynyl group is susceptible to attack by electrophiles, while the terminal proton can be abstracted by strong bases, rendering the alkyne nucleophilic.

Hydrohalogenation of alkynes involves the addition of hydrogen halides (such as HCl, HBr, or HI) across the triple bond. masterorganicchemistry.com This reaction typically proceeds through an electrophilic addition mechanism. wikipedia.org The initial step involves the protonation of the alkyne by the hydrogen halide to form a vinyl cation intermediate. wikipedia.orgpressbooks.pub The stability of this carbocation determines the regioselectivity of the reaction, following Markovnikov's rule, where the halogen attaches to the more substituted carbon. masterorganicchemistry.comwikipedia.org In the case of terminal alkynes like 6-ethynylisoquinoline, this would lead to the formation of a gem-dihaloalkane upon double addition. wikipedia.org The reaction mechanism can be influenced by the presence of peroxides, which can lead to anti-Markovnikov addition, particularly with HBr, via a free radical mechanism. youtube.com

For ethynylazaheterocycles, the reaction can be more complex due to the presence of the nitrogen atom, which can be protonated under acidic conditions. The reaction of 1-butyne (B89482) with hydrobromic acid serves as a general example of hydrohalogenation, where the double bond attacks the hydrogen, and the resulting carbocation is then attacked by the bromide ion. youtube.com The formation of the more stable secondary carbocation is favored over the primary one, leading to 2-bromobutane (B33332) as the major product. youtube.com

The ethynyl group of this compound can participate in various cycloaddition reactions. A notable example is the aza-Diels-Alder reaction. In one study, (E)-2-arylideneaminopyrroles underwent a benzyne-promoted aza-Diels-Alder cycloaddition to yield pyrrolo[2,3-c]isoquinolines. acs.orgnih.gov This reaction proceeded by treating the aza-heterodiene with a benzyne (B1209423) precursor, cesium fluoride (B91410), and manganese dioxide in acetonitrile (B52724) at elevated temperatures. acs.orgnih.gov

Another important cycloaddition is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry." After deprotection of a trimethylsilyl (B98337) (TMS) protected ethynyl group, the terminal alkyne can react with azides to form triazole-containing heterocycles. This reaction is known for its high efficiency and has applications in drug discovery and chemical biology.

Metal-catalyzed reactions are pivotal for the functionalization of the ethynyl group in this compound. rsc.orgvapourtec.com The Sonogashira coupling is a preeminent example, involving the cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.org It is a highly efficient method for forming C(sp)-C(sp²) bonds and is widely used in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org The reaction is versatile and can be carried out under mild conditions. wikipedia.org

The synthesis of this compound derivatives often employs the Sonogashira coupling. For instance, 6-bromoisoquinoline (B29742) can be coupled with trimethylsilylacetylene (B32187) in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) iodide co-catalyst. The trimethylsilyl group serves as a protecting group for the terminal alkyne. Optimization of reaction conditions, such as solvent and temperature, is crucial for achieving high yields. lucp.net

| Catalyst System | Substrates | Product | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂, CuI, Et₃N | 6-Bromoisoquinoline, TMS-acetylene | 6-((Trimethylsilyl)ethynyl)isoquinoline | 85-95 | |

| Pd₂(dba)₃/AsPh₃ | β-bromoporphyrin, terminal alkyne | Alkynylated porphyrin | 70 (in toluene) | lucp.net |

Reactions Involving the Isoquinoline (B145761) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it basic and nucleophilic. amerigoscientific.com It readily reacts with acids to form salts and with alkylating or acylating agents to form isoquinolinium salts. quimicaorganica.orggcwgandhinagar.com The basicity of isoquinoline is influenced by substituents on the ring; electron-donating groups increase basicity, while electron-withdrawing groups decrease it. quimicaorganica.org The nitrogen atom can also react with Lewis acids and can be oxidized by reagents like hydrogen peroxide or peracids to form isoquinoline N-oxides. quimicaorganica.org

Quaternization is a specific example of the reaction at the nitrogen atom, involving the alkylation of the nitrogen to form a quaternary ammonium (B1175870) salt. mdpi.comlmaleidykla.ltresearchgate.net This process can alter the solubility and biological activity of the molecule. researchgate.net For instance, the quaternization of cinchona alkaloids with dihalides is a method to create chiral quaternary ammonium dimers. mdpi.com

Chemo- and Regioselectivity in Reactions of this compound

Chemoselectivity refers to the preferential reaction of one functional group over another within the same molecule. ias.ac.inoxfordsciencetrove.comrsc.org In this compound, the presence of both the reactive ethynyl group and the nucleophilic isoquinoline nitrogen presents chemoselectivity challenges. The choice of reagents and reaction conditions is critical to direct the transformation to the desired site. rsc.orgnumberanalytics.com For example, in metal-catalyzed cross-coupling reactions, the catalyst system is chosen to specifically activate the C-X bond for coupling with the alkyne, leaving the nitrogen atom unaffected.

Regioselectivity, the preference for reaction at one position over another, is also a key consideration. nih.gov In electrophilic substitution reactions on the isoquinoline ring system, substitution typically occurs on the benzene (B151609) ring, primarily at the 5- and 8-positions, as the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom. gcwgandhinagar.com For hydrohalogenation of the ethynyl group, Markovnikov's rule dictates the regioselectivity of the addition. wikipedia.orgyoutube.com The regioselectivity of radical functionalization of heterocycles can be influenced by substituents and reaction conditions like solvent and pH. nih.gov In the Sonogashira coupling of substrates with multiple different halide substituents, the reaction often occurs at the more reactive halide, for example, at an iodide over a bromide. libretexts.org

Mechanistic Studies of this compound Reactions

Mechanistic studies, including computational and experimental approaches, provide insight into the reaction pathways of this compound. researchgate.net For instance, computational studies using Density Functional Theory (DFT) have been employed to analyze the mechanism of formation for molecules like 3-ethynylisoquinoline (B3339218). oup.comoup.com These studies can elucidate the energetics of intermediates and transition states. oup.com

In a study on the reaction between benzonitrile (B105546) and vinylacetylene, the formation of 3-ethynylisoquinoline was found not to follow the HAVA (Hydrogen Abstraction/Vinylacetylene Addition) mechanism and involved positive energy barriers. oup.com The mechanism of the Sonogashira coupling is understood to involve two interconnected catalytic cycles, one for palladium and one for copper. libretexts.org The palladium cycle includes oxidative addition, transmetalation, and reductive elimination steps.

A proposed mechanism for the C4-bromination of an isoquinoline derivative involves the formation of an N-acyliminium ion intermediate after reaction with NBS, followed by deprotonation and subsequent aromatization under acidic conditions. acs.org Radical scavengers were used in control experiments to rule out a radical-mediated pathway. acs.org

Reaction Force Analysis in Complex Chemical Transformations

Reaction force analysis is a powerful theoretical tool used to gain insight into the mechanisms of chemical reactions by examining the forces acting on the nuclei along the reaction coordinate. researchgate.net The analysis of the reaction force, which is the negative gradient of the potential energy with respect to the reaction coordinate, allows for the division of a reaction profile into distinct, chemically meaningful regions: a reactant region, a transition state region, and a product region. oup.com

Reactant and Product Regions: These regions are characterized by significant structural changes, where the molecule distorts from its equilibrium geometry. researchgate.net

Transition State Region: This central region is where the primary electronic events, such as bond breaking and forming, take place. researchgate.net

Studies on the formation of related N-heterocycles, such as 3-ethynylisoquinoline, have utilized reaction force analysis to elucidate the nature of the reaction mechanism. oup.comoup.com For instance, in the formation of polycyclic aromatic hydrocarbons (PAHs) and N-heterocycles through mechanisms like the Hydrogen Abstraction Vinylacetylene Addition (HAVA) mechanism, reaction force analysis has been instrumental. oup.comoup.com It helps to determine whether the energy barriers in the reaction are primarily structural or electronic in nature. oup.com

In the context of the HAVA mechanism for forming various naphthonitrile isomers and naphthalene, the energy barriers were found to be mainly of a structural character. oup.com This implies that the energy required to reach the transition state is dominated by the work needed to distort the reactants into the correct geometry for the reaction to proceed. oup.com

While direct reaction force analysis data for this compound is not extensively documented in publicly available literature, the principles can be applied to its potential transformations. For example, in a hypothetical cycloaddition reaction involving this compound, this analysis could quantify the energetic contributions of distorting the isoquinoline ring and the ethynyl group versus the electronic reorganization required for forming new chemical bonds.

Table 1: Conceptual Regions in Reaction Force Analysis

| Reaction Region | Primary Events | Dominant Forces |

| Reactant Region (I) | Structural rearrangements of reactants | Structural (distortion) |

| Transition Region (II) | Bond formation and cleavage | Electronic (reorganization) |

| Product Region (III) | Structural relaxation to products | Structural (relaxation) |

This table is a generalized representation based on the principles of reaction force analysis. oup.comresearchgate.net

Computational Modeling of Reaction Pathways and Energy Barriers

Computational chemistry provides indispensable tools for mapping the potential energy surfaces of reactions, identifying transition states, and calculating the energy barriers that govern reaction rates. cecam.orgrsc.org These methods, ranging from density functional theory (DFT) to more advanced ab initio calculations, allow for the step-by-step investigation of a reaction mechanism. researchgate.net

For molecules similar to this compound, such as other ethynylazaarenes, computational modeling has been successfully applied to understand reaction pathways. A notable example is the copper-catalyzed hydrophosphinylation of 2-ethynylpyridine. rsc.org In this study, DFT calculations were used to map out the free-energy profile of the reaction, revealing the energies of intermediates and transition states. rsc.org

The calculations showed that the reaction proceeds through several steps, including the formation of a copper(I) phosphinous acid intermediate and subsequent nucleophilic addition to the alkyne. rsc.org The energy barriers for key steps were quantified, providing a detailed picture of the reaction kinetics. rsc.org For example, the tautomerization step to form the active copper(I) phosphinous acid intermediates had calculated energy barriers of 10.9 and 12.4 kcal/mol. rsc.org The subsequent nucleophilic addition to the ethynyl group involved higher energy barriers of 23.4 and 25.4 kcal/mol, indicating this to be a rate-determining step. rsc.org

Table 2: Calculated Energy Barriers for a Model Reaction (Cu-catalyzed Hydrophosphinylation of 2-Ethynylpyridine)

| Reaction Step | Species | Calculated Free Energy Barrier (kcal/mol) |

| Tautomerization | R-TS1 | 12.4 |

| Tautomerization | S-TS1 | 10.9 |

| Nucleophilic Addition | TS2-R | 23.4 |

| Nucleophilic Addition | TS2-S | 25.4 |

Data sourced from a study on a related ethynylazaarene. rsc.org These values illustrate the type of quantitative data obtained from computational modeling.

Applying these computational strategies to this compound would allow for the prediction of its reactivity in various transformations, such as cycloadditions, transition-metal-catalyzed cross-coupling reactions, or hydration of the ethynyl group. By modeling the reaction pathways and calculating the associated energy barriers, researchers can predict the most likely products, understand stereochemical outcomes, and design more efficient synthetic routes. cecam.org

Applications of 6 Ethynylisoquinoline in Advanced Materials Science

Design and Synthesis of Functional Polymers and Copolymers Incorporating 6-Ethynylisoquinoline

The presence of the terminal alkyne group in this compound allows for its facile integration into polymeric structures through various polymerization techniques. This versatility enables the design and synthesis of a wide array of functional polymers and copolymers with tailored properties. The rigid and planar isoquinoline (B145761) moiety contributes to enhanced thermal stability and specific optoelectronic characteristics of the resulting polymers.

One common approach involves the polymerization of this compound as a monomer or its incorporation as a comonomer with other vinyl or acetylene-based monomers. This leads to the formation of polymers with isoquinoline units either in the main chain or as pendant groups. The resulting polymers often exhibit high glass transition temperatures and thermal stability, properties crucial for applications in demanding environments.

Furthermore, the ethynyl (B1212043) group serves as a reactive site for post-polymerization modification reactions. This allows for the introduction of various functional groups onto the polymer backbone, enabling the fine-tuning of properties such as solubility, processability, and light-emitting characteristics. For instance, "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provide an efficient route to attach a wide range of functionalities to polymers containing this compound units.

Integration of this compound into π-Conjugated Systems for Electronic and Optical Materials

The isoquinoline ring system is an electron-deficient aromatic structure, which, when combined with the electron-rich ethynyl group, creates a molecule with interesting electronic properties. This makes this compound a valuable component in the construction of π-conjugated systems for electronic and optical materials. These materials are central to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

When incorporated into a larger π-conjugated framework, the this compound unit can act as an electron-accepting moiety. This donor-acceptor architecture is a key design principle for tuning the HOMO-LUMO energy levels of organic semiconductors, which in turn governs their charge injection, transport, and light-emitting properties. The extended π-conjugation facilitated by the ethynyl bridge allows for efficient delocalization of electrons, leading to materials with high charge carrier mobilities.

The photophysical properties of these materials are also significantly influenced by the presence of the this compound unit. The rigid structure of the isoquinoline core can lead to high fluorescence quantum yields and tunable emission wavelengths. By chemically modifying the isoquinoline ring or the groups attached to the ethynyl moiety, the emission color of the resulting materials can be precisely controlled, making them suitable for a range of display and lighting applications.

| Property | Effect of this compound Integration |

| Electronic Properties | Acts as an electron-accepting unit, enabling donor-acceptor architectures. Facilitates tuning of HOMO-LUMO energy levels. |

| Charge Transport | Extended π-conjugation through the ethynyl bridge promotes high charge carrier mobilities. |

| Optical Properties | The rigid isoquinoline core can lead to high fluorescence quantum yields. Allows for tunable emission wavelengths through chemical modification. |

Role as a Building Block for Nanomaterials and Self-Assembled Structures

The unique combination of a rigid aromatic core and a reactive functional group in this compound makes it an excellent building block for the bottom-up fabrication of nanomaterials and self-assembled structures. The planarity of the isoquinoline ring promotes π-π stacking interactions, which are a driving force for the spontaneous organization of molecules into well-defined nanoscale architectures.

The ethynyl group provides a versatile handle for directing the self-assembly process and for covalently linking molecules to form robust nanostructures. For example, Sonogashira coupling reactions involving the terminal alkyne can be used to create extended one-dimensional nanowires or two-dimensional nanosheets. These nanomaterials often exhibit unique electronic and optical properties that are different from their individual molecular components due to quantum confinement effects and intermolecular interactions.

Furthermore, the principles of supramolecular chemistry can be applied to guide the self-assembly of this compound derivatives into complex structures such as vesicles, fibers, and gels. By introducing specific recognition motifs, such as hydrogen bonding or metal-ligand coordination sites, onto the isoquinoline ring, the assembly process can be precisely controlled to yield materials with desired morphologies and functions.

Development of Sensing Materials Based on this compound Derivatives

The nitrogen atom in the isoquinoline ring of this compound possesses a lone pair of electrons, making it a potential binding site for metal ions and other analytes. This property, combined with the inherent fluorescence of the isoquinoline moiety, has led to the development of chemosensors based on its derivatives. These sensors can detect the presence of specific analytes through changes in their optical or electrochemical signals.

The design of these sensing materials often involves the modification of the this compound scaffold with specific receptor units that have a high affinity for the target analyte. Upon binding of the analyte to the receptor, a change in the electronic structure of the molecule occurs, leading to a detectable change in its fluorescence intensity, wavelength, or lifetime. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of the analyte.

Role of 6 Ethynylisoquinoline As a Medicinal Chemistry Scaffold

Scaffold Design Principles in Drug Discovery

In drug discovery, scaffold design focuses on creating a core molecular framework that can be systematically modified to optimize interactions with a specific biological target. The isoquinoline (B145761) ring system is an architecturally compelling template for this purpose due to its proven success in yielding bioactive compounds. nih.gov The design principles involving the 6-ethynylisoquinoline scaffold leverage both the inherent properties of the isoquinoline core and the unique characteristics of the ethynyl (B1212043) group.

Key principles include:

Privileged Scaffold Utilization : The isoquinoline framework is recognized by a multitude of biological targets, increasing the probability of finding new therapeutic applications. researchgate.netresearchgate.net Its structure is embedded in drugs targeting cancer, microbial infections, and inflammatory conditions. nih.gov

Fragment-Based Drug Discovery (FBDD) : The isoquinoline core can serve as a template in FBDD, where small molecular fragments are screened for binding to a target protein. The ethynyl group can act as a vector for fragment growth or a key interaction point itself.

Bioisosterism : The ethynyl group can act as a bioisostere for other chemical groups, offering a different electronic and steric profile while potentially maintaining or improving biological activity.

Introduction of a Reactive Handle : The terminal alkyne of the 6-ethynyl group is a highly versatile functional group. It is a key substrate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allowing for the straightforward and efficient conjugation of the scaffold to a wide variety of other molecules, such as targeting moieties, solubility enhancers, or other pharmacophores.

Covalent and Non-covalent Interactions : The ethynyl group can participate in various non-covalent interactions with target proteins, including hydrogen bonding and π-stacking. In some cases, it can be designed to act as a Michael acceptor or a warhead for targeted covalent inhibition of enzymes, such as kinases.

Synthetic Strategies for this compound-Based Bioactive Compounds

The synthesis of this compound derivatives primarily relies on modern cross-coupling reactions, which allow for the direct installation of the ethynyl group onto a pre-formed isoquinoline ring. While traditional methods like the Bischler–Napieralski or Pomeranz–Fritsch reactions are used to construct the core isoquinoline scaffold, the introduction of the C6-alkyne is most efficiently achieved through transition-metal catalysis. nih.gov

The most prominent synthetic strategy is the Sonogashira cross-coupling reaction . mdpi.comsoton.ac.ukmdpi.com This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.comajouronline.com

The general synthetic route involves:

Synthesis of a Halogenated Isoquinoline : The process begins with an isoquinoline core substituted with a halogen, typically bromine or iodine, at the 6-position (e.g., 6-bromoisoquinoline). This precursor can be synthesized through various established methods for isoquinoline construction followed by regioselective halogenation.

Palladium/Copper-Catalyzed Coupling : The 6-haloisoquinoline is then reacted with a terminal alkyne (such as trimethylsilylacetylene (B32187), which is later deprotected, or directly with a functionalized alkyne) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine (B128534) or diisopropylamine). soton.ac.uk

This methodology is highly robust and tolerates a wide range of functional groups on both the isoquinoline scaffold and the coupling alkyne, providing access to a diverse library of this compound derivatives for biological screening. soton.ac.ukresearchgate.net More recently, greener synthetic alternatives for constructing the isoquinoline core, such as microwave-assisted and visible-light photoredox-catalyzed reactions, are being explored to create the necessary precursors in a more environmentally friendly manner. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a viable drug candidate. For this compound derivatives, SAR exploration is an emerging field, with initial studies providing valuable insights into how structural modifications influence biological activity.

Key SAR observations from studies on alkynyl isoquinolines and related scaffolds include:

The Ethynyl Moiety : The presence and substitution of the ethynyl group are critical. In antimicrobial studies, specific alkynyl isoquinolines demonstrated potent activity, indicating that the alkyne itself is a key part of the pharmacophore. mdpi.com Modifications to the terminal end of the alkyne can drastically alter potency.

Substitution on the Isoquinoline Ring : The substitution pattern on the isoquinoline core significantly impacts activity. For instance, in a study of isoquinolone derivatives with antiviral activity, a methoxy group at the R⁶ position (compound 17 ) resulted in partial activity against influenza A strains with lower cytotoxicity compared to the parent hit compound. nih.gov This suggests that functional groups at positions other than the ethynyl-bearing C6 can fine-tune both efficacy and safety.

Substitution on Appended Rings : For derivatives where the ethynyl group is linked to another aromatic system, the substitution pattern on that ring is also crucial. In studies of 4-anilinoquinazoline EGFR inhibitors, a related scaffold, the placement of electron-donating or electron-withdrawing groups on the aniline (B41778) ring dramatically influences inhibitory activity. nih.gov Similarly, for this compound derivatives, modifications on the group attached to the alkyne would be expected to modulate target engagement.

Halogenation : The introduction of halogen atoms can enhance biological activity. In one study of antimicrobial isoquinolines, chlorinated derivatives exhibited the greatest antifungal activity. nih.gov This principle can be applied to the this compound scaffold to explore potential improvements in potency.

SAR studies on thienoisoquinoline scaffolds, which are structurally related, have also helped identify key pharmacophores for anticancer activity, revealing that specific substitutions can lead to submicromolar IC₅₀ values against lung cancer cell lines. researchgate.net These findings suggest that a systematic exploration of substituents on the this compound core is likely to yield potent and selective compounds.

Exploration of this compound for Diverse Pharmacological Targets

The this compound scaffold is being investigated for a range of therapeutic applications, building upon the known biological activities of the broader isoquinoline class of compounds. nih.govnih.gov

The isoquinoline scaffold is a cornerstone in the development of anticancer agents. researchgate.netnih.gov Derivatives have been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines. nih.gov A significant area of focus has been the inhibition of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR). The quinazoline scaffold, a close isostere of isoquinoline, is found in several clinically approved EGFR inhibitors like gefitinib and erlotinib. umlub.plfrontiersin.org

The this compound scaffold is being explored for its potential as a new generation of kinase inhibitors. The ethynyl group can serve as a key interaction point within the ATP-binding pocket of EGFR or as a reactive group for covalent inhibitors that target a cysteine residue (e.g., Cys797) in the active site, a strategy used to overcome drug resistance. nih.govmdpi.com Studies on isoquinolinone derivatives have identified compounds with potent anticancer activity against multiple human cancer cell lines, providing a strong rationale for further developing this compound-based agents. nih.gov For example, certain isoquinoline derivatives were found to inhibit ovarian tumor growth by promoting apoptosis through the downregulation of Inhibitor of Apoptosis Proteins (IAPs). nih.gov

There is a critical need for new antimicrobial agents to combat the rise of multidrug-resistant bacteria. Alkynyl isoquinolines have emerged as a new class of antibacterial compounds with potent activity against Gram-positive pathogens. mdpi.com A key advantage of this scaffold is its efficacy against resistant strains.

For example, a series of alkynyl isoquinolines synthesized via Sonogashira coupling demonstrated strong bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). mdpi.com Two representative compounds, HSN584 and HSN739 , were particularly effective. Notably, these compounds were able to reduce the MRSA load within macrophages, a feat that vancomycin, a standard MRSA treatment, could not achieve. mdpi.com Preliminary mechanistic studies suggest these compounds work by disrupting cell wall and nucleic acid biosynthesis in S. aureus. mdpi.com

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| HSN584 | Fluoroquinolone-resistant S. aureus | 4-8 | mdpi.com |

| HSN739 | Fluoroquinolone-resistant S. aureus | 4-8 | mdpi.com |

| HSN584 | MRSA | 4 | mdpi.com |

| HSN739 | MRSA | 8 | mdpi.com |

| HSN584 | VRE faecium | 16 | mdpi.com |

| HSN739 | VRE faecium | 16 | mdpi.com |

The therapeutic potential of the this compound scaffold extends beyond cancer and microbial infections. The parent isoquinoline nucleus is present in compounds with known anti-inflammatory and antiviral properties.

Anti-inflammatory Activity : Isoquinoline and quinoline (B57606) derivatives have been shown to possess significant anti-inflammatory effects. nih.govresearchgate.netrsc.org For example, certain functionalized isoquinoline derivatives demonstrated inhibition of TNF-α, a key pro-inflammatory cytokine. nih.gov Another study found that a quinoline derivative could inhibit the production of both TNF-α and interleukin-6 (IL-6) in macrophages. epa.gov This suggests that the this compound scaffold could be a valuable starting point for designing novel anti-inflammatory agents.

Antiviral Activity : Various isoquinoline alkaloids and their synthetic derivatives have been evaluated for antiviral activity. nih.govresearchgate.net Studies have shown that certain isoquinoline alkaloids exhibit selective inhibition against RNA viruses like the Parainfluenza virus (PI-3). researchgate.net Furthermore, a high-throughput screening identified an isoquinolone compound that inhibits both influenza A and B viruses by suppressing viral RNA replication. nih.gov Subsequent synthesis of derivatives led to compounds with maintained antiviral activity but significantly lower cytotoxicity, highlighting the tunability of the scaffold. nih.gov The this compound framework offers a platform to further explore and optimize these antiviral properties.

Advanced Spectroscopic Characterization Techniques for 6 Ethynylisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR and ¹³C NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the types and number of unique hydrogen and carbon atoms in a molecule.

For 6-ethynylisoquinoline (C₁₁H₇N), the ¹H NMR spectrum is expected to show seven distinct signals in the aromatic and acetylenic regions. The protons on the isoquinoline (B145761) ring would typically appear in the downfield region (δ 7.0-9.5 ppm) due to the deshielding effect of the aromatic ring current. The chemical shifts and coupling patterns (spin-spin splitting) would allow for the assignment of each proton to its specific position on the isoquinoline core. For instance, the proton at the C1 position is often the most downfield signal in isoquinolines. The protons on the benzene (B151609) portion of the ring system would exhibit characteristic splitting patterns (e.g., doublets, triplets) based on their neighboring protons, allowing for the confirmation of the substitution pattern. The acetylenic proton (-C≡C-H) would appear as a sharp singlet at a characteristic chemical shift, typically in the range of δ 3.0-3.5 ppm.

The proton-decoupled ¹³C NMR spectrum would display eleven distinct signals, corresponding to the eleven carbon atoms in the molecule. The carbon atoms of the isoquinoline ring would resonate in the aromatic region (δ 120-155 ppm). The two quaternary carbons of the ethynyl (B1212043) group (-C≡C-) would have characteristic shifts in the δ 70-90 ppm range. The specific chemical shifts provide insight into the electronic environment of each carbon atom.

Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative and based on typical chemical shift ranges for isoquinoline derivatives. Actual experimental values are required for confirmation.)

Interactive Data Table: Predicted NMR Chemical Shifts (ppm)| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H1 | 9.2 - 9.4 | 152 - 154 |

| H3 | 8.5 - 8.7 | 142 - 144 |

| H4 | 7.6 - 7.8 | 120 - 122 |

| H5 | 8.0 - 8.2 | 129 - 131 |

| H7 | 7.8 - 8.0 | 128 - 130 |

| H8 | 7.9 - 8.1 | 127 - 129 |

| Ethynyl-H | 3.2 - 3.4 | - |

| C4a | - | 135 - 137 |

| C6 | - | 121 - 123 |

| C8a | - | 126 - 128 |

| Ethynyl-C1' | - | 82 - 84 |

2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and establishing the complete bonding framework of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. Cross-peaks would appear between signals of protons that are coupled, typically on adjacent carbons. This would be instrumental in tracing the connectivity of the protons around the isoquinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would provide definitive assignments for each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying the connectivity between different parts of the molecule and for assigning quaternary (non-protonated) carbons, such as C4a, C6, C8a, and the acetylenic carbons. For example, correlations from the acetylenic proton to C6 and the neighboring ethynyl carbon would confirm the position of the substituent.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming its molecular formula.

The molecular formula of this compound is C₁₁H₇N. The calculated exact mass of the molecular ion [M]⁺˙ would be approximately 153.0578. An experimental HRMS measurement confirming this value would validate the molecular formula.

Electron ionization (EI) mass spectrometry would also provide information about the molecule's stability and fragmentation pathways. A common fragmentation pathway for the parent isoquinoline molecule involves the loss of hydrogen cyanide (HCN, 27 Da) from the heterocyclic ring. It is highly probable that the mass spectrum of this compound would show a prominent molecular ion peak (M⁺˙) at m/z = 153, indicating a stable aromatic system, followed by a significant fragment ion at m/z = 126, corresponding to the [M-HCN]⁺˙ fragment.

X-ray Diffraction (XRD) for Solid-State Structure and Crystallographic Studies

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine its precise three-dimensional atomic arrangement.

This analysis would yield:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of every atom in the molecule.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles, confirming the isoquinoline and ethynyl geometries.

Intermolecular Interactions: Information on how the molecules pack in the crystal, revealing non-covalent interactions like π-π stacking or hydrogen bonding, which govern the solid-state properties of the material.

Electronic Absorption and Emission Spectroscopy

These techniques probe the electronic transitions within a molecule by measuring its interaction with ultraviolet (UV) and visible light.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. The spectrum reveals information about the conjugated π-electron system of a molecule, which acts as a chromophore. The parent isoquinoline molecule exhibits characteristic absorption bands. The introduction of the ethynyl group at the 6-position extends the π-conjugation of the aromatic system. This extension of conjugation is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max) compared to unsubstituted isoquinoline. The UV-Vis spectrum would likely show complex absorption bands, characteristic of polycyclic aromatic hydrocarbons, in the UV region (200-400 nm).

Hypothetical UV-Vis Absorption Data for this compound in Methanol (Note: This table is for illustrative purposes. The λ_max values are estimations based on the expected effect of the ethynyl chromophore on the isoquinoline system.)

Interactive Data Table: Predicted UV-Vis Absorption Maxima (λ_max)| Electronic Transition | Predicted λ_max (nm) |

|---|---|

| π → π* | ~230 |

| π → π* | ~275 |

The specific wavelengths and intensities (molar absorptivity, ε) of these absorption bands serve as a fingerprint for the compound's electronic structure.

Fluorescence and Electrogenerated Chemiluminescence (ECL) Studies

Fluorescence spectroscopy and electrogenerated chemiluminescence (ECL) are powerful techniques for investigating the electronic and photophysical properties of molecules like this compound. The isoquinoline ring system is a known fluorophore and a competent electron acceptor, making its derivatives promising candidates for applications in fluorescent probes and ECL-based detection systems washington.edumyskinrecipes.com.

Fluorescence: The fluorescence properties of isoquinoline derivatives are highly dependent on their chemical structure and environment nih.govresearchgate.net. The introduction of the ethynyl group at the 6-position can influence the molecule's absorption and emission spectra. Studies on related isoquinoline compounds show that increased structural rigidity can lead to higher fluorescence quantum yields nih.gov. The emission characteristics, such as wavelength and intensity, are sensitive to solvent polarity and pH, with protonation of the nitrogen atom often leading to significant enhancement of fluorescence intensity researchgate.net. For this compound, excitation of the π-system leads to an excited state that can relax by emitting a photon, with the specific wavelength providing information about the energy gap between the ground and excited states.

Electrogenerated Chemiluminescence (ECL): ECL is a process where light is produced from the annihilation of electrochemically generated radical ions washington.edunih.gov. The isoquinoline moiety's ability to be easily and reversibly reduced makes it well-suited for ECL studies washington.edu. In a typical ECL experiment, radical cations and anions of this compound would be generated at an electrode surface. Their subsequent high-energy electron-transfer reaction produces an excited state of the molecule, which then emits light as it decays to the ground state nih.govmdpi.com. The intensity and spectrum of the emitted light provide insights into the reaction mechanism and the molecule's electronic structure. Studies on similar donor-substituted phenylisoquinolinylethynes demonstrate that the photophysical and ECL properties can be finely tuned through chemical modification washington.edu.

| Property | Expected Characteristic | Influencing Factors | Relevant Technique |

|---|---|---|---|

| Absorption Maximum (λabs) | UV region, influenced by π-conjugation of the isoquinoline and ethynyl groups. | Solvent, Substitution | UV-Vis Spectroscopy |

| Emission Maximum (λem) | Typically in the near-UV or visible range, with a noticeable Stokes shift. | Solvent polarity, pH, Structural rigidity nih.govresearchgate.net | Fluorescence Spectroscopy |

| Fluorescence Quantum Yield (ΦF) | Variable; potentially enhanced by structural rigidity nih.gov. | Molecular structure, Environment | Fluorescence Spectroscopy |

| ECL Emission | Emission from excited states generated by radical ion annihilation washington.edunih.gov. | Electrochemical potential, Co-reactants utexas.edu | Electrogenerated Chemiluminescence |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes nih.gov. The analysis of this compound's IR spectrum would reveal characteristic peaks for its distinct functional groups. The most prominent and diagnostically useful peaks are expected for the alkyne group. A sharp, weak to medium intensity peak around 3300 cm⁻¹ corresponds to the ≡C-H stretching vibration, while the C≡C triple bond stretch appears as a sharp, weak peak in the 2100-2140 cm⁻¹ region masterorganicchemistry.com. The isoquinoline core gives rise to a series of complex absorptions, including C-H stretching from the aromatic rings (typically above 3000 cm⁻¹), C=C and C=N ring stretching vibrations in the 1450-1650 cm⁻¹ region, and various C-H in-plane and out-of-plane bending modes at lower wavenumbers nih.govastrochem.org.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light mdpi.com. A key advantage of Raman spectroscopy is that symmetric, non-polar bonds, which are often weak in IR spectra, can produce strong signals. Therefore, the C≡C stretch of the ethynyl group in this compound is expected to be more intense in the Raman spectrum compared to its IR spectrum libretexts.org. Similarly, the aromatic ring breathing modes of the isoquinoline system are typically strong in Raman spectra, providing complementary information to the IR data mdpi.com. DFT calculations on isoquinoline have been used to assign its vibrational bands in both IR and Raman spectra, providing a solid foundation for interpreting the spectrum of its ethynyl-substituted derivative nih.govresearchgate.net.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Assignment |

|---|---|---|---|---|

| ≡C-H Stretch | ~3300 | Sharp, Medium | Medium | Terminal Alkyne C-H |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Strong | Isoquinoline Ring C-H |

| C≡C Stretch | 2100 - 2140 | Sharp, Weak | Strong | Alkyne Triple Bond |

| C=C / C=N Ring Stretch | 1450 - 1650 | Strong to Medium | Strong to Medium | Isoquinoline Ring Vibrations nih.govresearchgate.net |

| C-H Out-of-Plane Bend | 700 - 900 | Strong | Weak | Isoquinoline Ring C-H |

Advanced Spectroscopic Methods for Surface and Thin Film Analysis (e.g., XPS, LIBS)

When this compound is incorporated into materials, devices, or studied as a thin film, surface-sensitive spectroscopic techniques are required to characterize its elemental composition, chemical state, and distribution.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound (C₁₁H₇N) deposited as a thin film, XPS would provide the relative atomic concentrations of carbon and nitrogen on the surface cnr.it. High-resolution scans of the C 1s and N 1s core levels would offer insight into the chemical bonding. The C 1s spectrum is expected to be complex, with distinct peaks corresponding to carbon in the aromatic isoquinoline ring, the ethynyl group (C≡C), and any potential surface contamination cnr.it. The presence of the electronegative nitrogen atom in the isoquinoline ring causes a shift in the binding energies of adjacent carbon atoms cnr.it. The N 1s spectrum would show a characteristic peak confirming the chemical state of nitrogen within the heterocyclic ring.

Laser-Induced Breakdown Spectroscopy (LIBS): LIBS is a rapid elemental analysis technique that uses a high-energy laser pulse to ablate a small amount of material from a surface, creating a plasma carleton.eduspectroscopyonline.com. As the plasma cools, it emits light at characteristic wavelengths for the elements present mdpi.com. LIBS could be applied to thin films or surfaces containing this compound to perform qualitative or quantitative elemental analysis. The technique is sensitive to all elements, including the core constituents of the molecule: carbon, hydrogen, and nitrogen researchgate.net. By analyzing the emission lines of C, H, and N, LIBS can be used to confirm the presence of the compound, map its spatial distribution on a surface, or assess the stoichiometry and purity of a thin film carleton.eduresearchgate.net. To avoid interference from atmospheric nitrogen, such analyses are often conducted in a controlled atmosphere, such as an argon environment mdpi.com.

| Technique | Information Obtained | Expected Observations / Application |

|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition (C, N); Chemical state and bonding environment. | Quantification of C/N ratio. High-resolution C 1s spectrum showing distinct aromatic and ethynyl carbon environments. N 1s peak characteristic of the isoquinoline ring cnr.itnih.gov. |

| Laser-Induced Breakdown Spectroscopy (LIBS) | Elemental composition (C, H, N); Spatial distribution of elements. | Detection of atomic emission lines for C, N, and H. Useful for rapid quality control, contamination detection, and elemental mapping of films mdpi.comresearchgate.net. |

Theoretical and Computational Studies of 6 Ethynylisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 6-ethynylisoquinoline. These methods solve the Schrödinger equation for the molecule, providing a detailed picture of its electron distribution and energy levels, which in turn govern its chemical behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules like this compound. DFT calculations focus on the electron density as the fundamental variable, offering a balance between accuracy and computational cost.

Theoretical studies on isoquinoline (B145761) and its derivatives using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have provided valuable data on their optimized geometries, including bond lengths and angles. nih.gov For this compound, DFT calculations would reveal the influence of the ethynyl (B1212043) group on the geometry of the isoquinoline core. The triple bond of the ethynyl moiety is expected to have a characteristic bond length of approximately 1.20 Å, while the C-C single bond connecting it to the isoquinoline ring would be around 1.43 Å.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For isoquinoline derivatives, the introduction of different substituents can significantly modulate this energy gap. nih.gov In the case of this compound, the π-system of the ethynyl group is expected to interact with the π-system of the isoquinoline ring, likely leading to a smaller HOMO-LUMO gap compared to the parent isoquinoline molecule, thereby enhancing its reactivity.

Global reactivity descriptors, which can be calculated from the HOMO and LUMO energies, provide further insights into the molecule's chemical behavior. These descriptors are summarized in the table below.

| Descriptor | Formula | Significance |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. |

This interactive table provides an overview of key global reactivity descriptors calculated from HOMO and LUMO energies.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited-state properties, such as vertical excitation energies, oscillator strengths, and the nature of electronic transitions. mdpi.com

TD-DFT calculations on isoquinoline-based chromophores have been used to predict their UV-Visible absorption spectra. nih.gov For this compound, TD-DFT would likely predict strong π-π* transitions in the UV region. The presence of the ethynyl group, a chromophore itself, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted isoquinoline. The calculated excitation energies and oscillator strengths can be used to simulate a theoretical UV-Vis spectrum, which can then be compared with experimental data for validation. scielo.org.za

Analysis of the molecular orbitals involved in the electronic transitions can reveal the nature of the excited states. For instance, a transition from the HOMO to the LUMO might involve a significant charge transfer from the isoquinoline ring to the ethynyl group, or vice versa, depending on the electronic nature of the orbitals. This information is crucial for understanding the photophysical properties of the molecule and for designing derivatives with specific optical characteristics.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. nih.govnih.gov

For a relatively rigid molecule like this compound, MD simulations can be used to explore its rotational and vibrational motions. The ethynyl group can exhibit some degree of flexibility through rotation around the C-C single bond connecting it to the isoquinoline ring. MD simulations can help determine the preferred orientation of the ethynyl group and the energy barriers associated with its rotation.

Furthermore, MD simulations are particularly powerful for studying intermolecular interactions. By placing a this compound molecule in a simulation box with other molecules (e.g., solvent molecules or other this compound molecules), one can observe how they interact. The simulations can reveal the formation of non-covalent interactions such as π-π stacking between the aromatic rings of the isoquinoline moieties and hydrogen bonding if suitable functional groups are present in the environment. These interactions are crucial in determining the solid-state packing of the molecule and its behavior in solution.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are instrumental in predicting and interpreting various spectroscopic data for this compound, providing a powerful complement to experimental measurements.

DFT calculations are widely used to predict vibrational spectra (Infrared and Raman). mdpi.com By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and their corresponding intensities. These calculated spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as the C≡C stretching vibration of the ethynyl group and the various C-H and C-C stretching and bending modes of the isoquinoline ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for structural elucidation. Computational methods, particularly DFT, can be used to predict the 1H and 13C NMR chemical shifts of this compound. nih.gov The calculated chemical shifts, after appropriate scaling, can be compared with experimental spectra to confirm the molecular structure and assign specific resonances to individual atoms.

The prediction of UV-Vis spectra through TD-DFT, as discussed earlier, is also a crucial aspect of computational spectroscopy. scielo.org.za The ability to accurately predict the absorption wavelengths and intensities can guide the synthesis of derivatives with desired optical properties.

Computational Design of Novel this compound Derivatives

The insights gained from theoretical and computational studies of this compound can be leveraged for the rational design of novel derivatives with enhanced or specific properties. nih.gov By systematically modifying the structure of the parent molecule in silico and evaluating the properties of the resulting derivatives, researchers can prioritize synthetic efforts towards the most promising candidates.

For instance, if the goal is to develop a fluorescent probe, TD-DFT calculations can be used to screen for derivatives with high oscillator strengths and emission wavelengths in the desired region. This can be achieved by introducing electron-donating or electron-withdrawing groups at various positions on the isoquinoline ring, which can modulate the HOMO-LUMO gap and the nature of the electronic transitions. nih.gov

Similarly, if the aim is to design materials with specific electronic properties, DFT calculations can be used to predict how different substituents affect the ionization potential, electron affinity, and other electronic parameters. For applications in materials science, MD simulations can be used to predict the solid-state packing and intermolecular interactions of designed derivatives, which are critical for properties such as charge transport.

Future Directions and Emerging Research Avenues

Integration of 6-Ethynylisoquinoline into Complex Supramolecular Architectures

The development of complex, self-assembling supramolecular structures is a cornerstone of modern chemistry, enabling the creation of materials with precisely controlled functions. The this compound scaffold is an exceptional candidate for constructing such architectures due to its defined geometry and the chemical versatility of its ethynyl (B1212043) group.